molecular formula C15H14NNaO3S2 B1678328 sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate CAS No. 101199-38-6

sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Cat. No. B1678328
M. Wt: 343.4 g/mol
InChI Key: VKGYKXFNSKEHED-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is a chemical compound with the CAS Number: 101199-38-6 . It has a molecular weight of 343.4 and its IUPAC name is sodium 3-(10H-phenothiazin-10-yl)-1-propanesulfonate .


Synthesis Analysis

The synthesis of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate involves the reaction of sodium hydride with phenothiazine in tetrahydrofuran under an argon atmosphere . The mixture is shaken at room temperature for one hour and then at 50°C for 30 minutes, forming the phenothiazine anion . After cooling to 0°C, a solution of 1,3-propanesultone in tetrahydrofuran is added . The mixture is stirred at 0°C for thirty minutes and then at room temperature for another thirty minutes . The product precipitates in crystalline form and is separated from the solution by filtration and washed thoroughly first with tetrahydrofuran and then with ether .


Molecular Structure Analysis

The InChI code for sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is 1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 . The InChI key is VKGYKXFNSKEHED-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is a solid at room temperature . It is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Proton Exchange Membranes

A novel sulfonated monomer, sodium-3-(4-(2,6-difluorobenzoyl)phenoxy)propane-1-sulfonate, was designed and synthesized for use in sulfonated poly(arylene ether) copolymers. These copolymers exhibit promising potential as proton exchange membranes (PEMs) due to their high proton conductivity and good oxidative and dimensional stability, making them suitable for fuel cell applications (Pang et al., 2008).

Photophysical Studies

The photoionization of alkylphenothiazinesulfonates, including sodium 3-(10'-phenothiazinyl)propane-1-sulfonate, has been observed in reversed micelles and vesicles. These studies have contributed to our understanding of the localization and behavior of phenothiazine derivatives in different microenvironments, which has implications for their use in photodynamic therapy and as photoinitiators (Hu & Kevan, 1990).

Gas Dehumidification Membranes

Research into poly(ether ether ketone)s with high content of sodium sulfonate groups has demonstrated their effectiveness as materials for gas dehumidification membranes. These materials exhibit excellent thermal stability and selective permeability to water vapor over nitrogen, making them valuable for applications in gas separation technologies (Liu et al., 2001).

Chemiluminescence Enhancement

Sodium 3-(10'-Phenothiazinyl)propane-1-sulfonate has been identified as a potent enhancer of chemiluminescence in systems involving soybean peroxidase and sweet potato peroxidase. This enhancement opens new avenues for the development of ultrasensitive immunoassay methods, highlighting the compound's potential in biochemical research and diagnostics (Vdovenko et al., 2009; Vdovenko et al., 2010).

Forward Osmosis for Water Treatment

A pH-responsive, charge-switchable piperazine derivative, incorporating sodium sulfonate groups, has shown exceptional performance in arsenic removal from water through forward osmosis. This application underscores the compound's utility in water treatment technologies, particularly in producing high water flux rates and efficient arsenic rejection with minimal solute loss (Wu et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338 , suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate has potential applications in the field of portable chemiluminescence imaging immunoassays . It can be used for the simultaneous detection of different isoforms of prostate specific antigen in serum , which could have significant implications for the diagnosis and monitoring of prostate cancer.

properties

IUPAC Name

sodium;3-phenothiazin-10-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGYKXFNSKEHED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14NNaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635635
Record name Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

CAS RN

101199-38-6
Record name Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A portion of sodium hydride (17.7 g, 0.44 moles) dispersed in mineral oil is first washed with petroleum ether (b.p. 40-60° C.) and then suspended in 200 mL dry tetrahydrofuran, in a 2 L three-neck flask. A solution of phenothiazine (80.0 g, 0.4 moles) dissolved in tetrahydrofuran (400 mL) is added under argon through a cannula. The mixture is shaken, always under argon, for one hour at room temperature and then for 30 minutes at 50° C. The mixture acquires an orange colour, following the formation of the phenothiazine anion. After the suspension has cooled to 0° C., a solution of 1,3-propanesultone (35 mL, 0.4 moles) in tetrahydrofuran is added also through a cannula. The colour of the mixture changes almost immediately to clear yellow. The mixture is stirred at 0° C. for thirty minutes after the addition of the sultone and then at room temperature for another thirty minutes.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
sultone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Reactant of Route 2
Reactant of Route 2
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Reactant of Route 3
Reactant of Route 3
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Reactant of Route 4
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Reactant of Route 5
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Citations

For This Compound
1
Citations
D Garić, DC Dumut, A Centorame… - Current Protocols, 2023 - Wiley Online Library
Western blotting is a method widely used in cell and molecular biology for the specific detection of proteins in biological samples. It is time‐consuming and normally takes up to 2 days to …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.